Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate
Overview
Description
Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate is an organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes an ethyl ester group, an amino group, and a dimethylaminoethyl group attached to a benzene ring
Mechanism of Action
Mode of Action
It is known that the compound is used as a photo-initiator . Photo-initiators are compounds that produce reactive species when exposed to light, initiating a polymerization process .
Result of Action
As a photo-initiator, it is likely involved in the initiation of polymerization processes when exposed to light .
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate plays a vital role in biochemical reactions, particularly as a photoinitiator in visible light systems . It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it is used as a co-initiator with camphorquinone to form self-adhesive composites for photosensitizers in dental materials . The nature of these interactions involves the activation of photoinitiators, leading to the initiation of polymerization reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by acting as a photoinitiator, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s strong estrogenic activity also plays a role in its cellular effects, particularly in applications such as ultraviolet filters in sunscreens .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a photoinitiator, where it absorbs light and undergoes a chemical reaction that generates reactive species. These reactive species then interact with other molecules, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to initiate polymerization reactions is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its effectiveness can decrease over time due to degradation . Long-term effects observed in in vitro or in vivo studies include changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved biochemical reactions. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage threshold is crucial for its safe and effective application in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active forms. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells . The compound’s role in photoinitiation also contributes to its involvement in metabolic pathways related to polymerization reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s hydrophilic nature allows it to be distributed efficiently within aqueous environments, enhancing its effectiveness in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role as a photoinitiator, as it ensures that the compound is present in the right location to initiate polymerization reactions effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate typically involves multiple steps. One common method starts with the nitration of ethyl benzoate to form ethyl 3-nitrobenzoate. This intermediate is then reduced to ethyl 3-aminobenzoate using a reducing agent such as iron powder in the presence of hydrochloric acid. The final step involves the reaction of ethyl 3-aminobenzoate with 2-(dimethylamino)ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar structure but lacks the amino group at the 3-position.
Ethyl 3-amino-4-methylbenzoate: Similar structure but has a methyl group instead of the dimethylaminoethyl group.
Ethyl 3-nitro-4-{[2-(dimethylamino)ethyl]-amino}benzoate: Similar structure but with a nitro group instead of an amino group.
Uniqueness
Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate is unique due to the presence of both amino and dimethylaminoethyl groups on the aromatic ring. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-amino-4-[2-(dimethylamino)ethylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-18-13(17)10-5-6-12(11(14)9-10)15-7-8-16(2)3/h5-6,9,15H,4,7-8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRORXLMYOVOGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCN(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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